(2,3-Dihydrobenzofuran-3-yl)methanol
Overview
Description
(2,3-Dihydrobenzofuran-3-yl)methanol is an organic compound with the molecular formula C9H10O2. It is a derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring.
Mechanism of Action
Target of Action
Benzofuran derivatives, which include (2,3-dihydrobenzofuran-3-yl)methanol, have been reported to exhibit activity against specific targets such as hypoxia-inducible factor 1 (hif-1), α-glucosidase, aldose reductase, 5-lipoxygenase (5-lox), cyclooxygenase-2 (cox-2), nf-κβ, and the muscarinic m3 receptor .
Mode of Action
It is known that benzofuran derivatives can interact with their targets and induce changes that lead to their biological activities . The specific interactions and resulting changes would depend on the target molecule and the specific structure of the benzofuran derivative.
Biochemical Pathways
Given the reported targets of benzofuran derivatives, it can be inferred that these compounds may affect pathways related to inflammation, oxidative stress, and cellular energy metabolism .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound greatly influence its bioavailability and therapeutic efficacy .
Result of Action
Benzofuran derivatives have been reported to exhibit a wide range of biological activities, including anti-cancer, anti-tuberculosis, anti-malarial, and anti-cataract activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes.
Action Environment
The action of this compound, like other compounds, can be influenced by various environmental factors. These factors can include pH, temperature, presence of other molecules, and the specific cellular environment. These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .
Biochemical Analysis
Biochemical Properties
(2,3-Dihydrobenzofuran-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with enzymes such as α-glucosidase and aldose reductase . These interactions are crucial as they can inhibit or activate the enzymes, thereby influencing metabolic pathways. The compound’s interaction with these enzymes suggests its potential in managing conditions like diabetes and other metabolic disorders.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the NF-κB signaling pathway, which plays a critical role in inflammation and immune responses . Additionally, the compound can alter gene expression patterns, leading to changes in cellular behavior and function. These effects make it a valuable tool for studying cellular processes and developing therapeutic strategies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to α-glucosidase results in the inhibition of this enzyme, which is essential for carbohydrate metabolism . This inhibition can help manage blood sugar levels in diabetic patients. Moreover, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular behavior, making it a valuable tool for long-term biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal metabolic functions. These threshold effects highlight the importance of dosage optimization in therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, its interaction with aldose reductase influences the polyol pathway, which is implicated in diabetic complications . The compound’s effects on metabolic flux and metabolite levels further underscore its potential in managing metabolic disorders and developing therapeutic interventions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with specific biomolecules and the subsequent modulation of cellular processes. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrobenzofuran-3-yl)methanol can be achieved through several methods. One common approach involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates . This method provides high chemical yields and diastereoselectivity. Another strategy involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydrobenzofuran-3-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form corresponding aldehydes or carboxylic acids under suitable conditions .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild to moderate conditions, depending on the desired transformation .
Major Products
The major products formed from the reactions of this compound include various functionalized derivatives, such as aldehydes, carboxylic acids, and substituted benzofurans .
Scientific Research Applications
(2,3-Dihydrobenzofuran-3-yl)methanol has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Some benzofuran derivatives are used in the treatment of skin diseases such as cancer and psoriasis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2,3-Dihydrobenzofuran-3-yl)methanol include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share the benzofuran core structure but differ in their functional groups and biological activities.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a methanol group at the 3-position of the dihydrobenzofuran ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-3-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYALRRRJZSULDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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